molecular formula C5H7N3O B13544499 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B13544499
M. Wt: 125.13 g/mol
InChI Key: WBLLAILNZHOYEW-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, followed by further functionalization to introduce the amino and ethanone groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized imidazoles .

Scientific Research Applications

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(4-amino-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C5H7N3O/c1-3(9)4-5(6)8-2-7-4/h2H,6H2,1H3,(H,7,8)

InChI Key

WBLLAILNZHOYEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CN1)N

Origin of Product

United States

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